molecular formula C9H9ClFN3O B2855715 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one CAS No. 1125426-55-2

4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one

Cat. No. B2855715
CAS RN: 1125426-55-2
M. Wt: 229.64
InChI Key: IZBZJQSBNMHCEI-UHFFFAOYSA-N
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Description

The compound “4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one” is a derivative of pyridine and piperazine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, along with the chloro and fluoro substituents. The exact structure would depend on the specific locations of these substituents on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine and piperazine rings, as well as the chloro and fluoro substituents. For example, the compound is likely to be polar due to the presence of the nitrogen atoms and the halogen substituents .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one is not fully understood. However, it is believed to exert its biological activities by modulating the levels of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound has also been shown to bind to specific receptors in the brain, including 5-HT1A, D2, and α2-adrenergic receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects in the body. These include increased levels of neurotransmitters in the brain, improved cognitive function, and reduced anxiety and depression symptoms. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one is its potent biological activity, which makes it an attractive candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain lab experiments.

Future Directions

There are several potential future directions for research on 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one. One area of interest is the development of novel drugs based on this compound for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to explore its potential applications in other areas, such as cancer therapy and inflammation.

Synthesis Methods

The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one involves the reaction of 5-chloro-3-fluoropyridin-2-amine with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

The potential applications of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one in the field of medicinal chemistry are vast. This compound has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterases, protein kinases, and monoamine oxidases. Additionally, it has been shown to possess antipsychotic, antidepressant, and anxiolytic activities.

Safety and Hazards

As with any chemical compound, handling “4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one” would require appropriate safety measures. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and volatility .

properties

IUPAC Name

4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN3O/c10-6-3-7(11)9(13-4-6)14-2-1-12-8(15)5-14/h3-4H,1-2,5H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBZJQSBNMHCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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